molecular formula C7H12N2O B1289948 3-(1H-pyrazol-1-yl)butan-1-ol CAS No. 1007517-63-6

3-(1H-pyrazol-1-yl)butan-1-ol

Cat. No.: B1289948
CAS No.: 1007517-63-6
M. Wt: 140.18 g/mol
InChI Key: ZTISHUJSCJXXRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1H-pyrazol-1-yl)butan-1-ol is a chemical compound with the molecular formula C7H12N2O and a molecular weight of 140.19 g/mol It is a pyrazole derivative, which is a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-pyrazol-1-yl)butan-1-ol typically involves the cyclocondensation of acetylenic ketones with hydrazines. One common method includes the reaction of an acetylenic ketone with methylhydrazine or aryl hydrazines in ethanol, which yields regioisomeric pyrazoles . The reaction conditions often involve refluxing the mixture in ethanol for several hours.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3-(1H-pyrazol-1-yl)butan-1-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different alcohol derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole ketones, while reduction could produce various alcohol derivatives.

Scientific Research Applications

3-(1H-pyrazol-1-yl)butan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(1H-pyrazol-1-yl)butan-1-ol is unique due to its specific hydroxyl group attached to the butane chain, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of more complex molecules and a useful tool in various research applications.

Properties

IUPAC Name

3-pyrazol-1-ylbutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c1-7(3-6-10)9-5-2-4-8-9/h2,4-5,7,10H,3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTISHUJSCJXXRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCO)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60629695
Record name 3-(1H-Pyrazol-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1007517-63-6
Record name 3-(1H-Pyrazol-1-yl)butan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60629695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.